3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide
Description
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Properties
IUPAC Name |
3,4-dimethoxy-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-16(2)17-5-7-18(8-6-17)25-15-22(29)21-14-20(10-12-23(21)33-25)28-27(30)19-9-11-24(31-3)26(13-19)32-4/h5-16H,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCMJZJKEKIIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A chromene core with a ketone group.
- Two methoxy groups at the 3 and 4 positions on the benzene ring.
- An isopropyl-substituted phenyl group.
The biological activity of this compound is believed to be mediated through its interaction with various biological targets. The compound may act as an enzyme inhibitor or modulator, influencing key metabolic pathways.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes involved in metabolic processes, potentially affecting pathways related to cancer progression and inflammation.
- Receptor Modulation : The structure allows for binding to specific receptors, leading to modulation of signaling pathways that could result in therapeutic effects.
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In vitro studies indicate that it may exhibit cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : A study evaluated the compound against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- IC50 Values : The compound showed IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating moderate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research suggests that it may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.
- AChE Inhibition : The compound demonstrated an IC50 value of approximately 25 µM against AChE, indicating potential for cognitive enhancement or protective effects in neurodegenerative conditions.
Study on Anticancer Effects
In a study published in Journal of Medicinal Chemistry, researchers synthesized the compound and assessed its anticancer activity. The findings indicated significant inhibition of tumor cell proliferation and induction of apoptosis in treated cells. The study concluded that structural modifications could enhance its efficacy further.
Neuroprotective Study
A separate investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results showed that pre-treatment with the compound reduced cell death by approximately 30% in neuronal cell cultures exposed to oxidative agents.
Q & A
Q. What are the standard synthetic routes for 3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide?
The synthesis typically involves multi-step reactions starting with the chromenone core (4-oxo-4H-chromene). Key steps include:
- Chromenone formation : Condensation of resorcinol derivatives with β-keto esters under acidic conditions.
- Substituent introduction : The isopropylphenyl group is introduced via Friedel-Crafts alkylation or Suzuki coupling .
- Benzamide coupling : The 3,4-dimethoxybenzamide moiety is attached using carbodiimide-mediated amidation (e.g., EDCI/HOBt) . Example conditions: Reactions often proceed in anhydrous DMF or THF at 60–80°C for 12–24 hours.
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation requires:
- NMR spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments .
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with methanol/water gradients .
Q. What common chemical reactions does this compound undergo?
The chromenone core and benzamide group enable:
- Oxidation : Chromenone’s ketone group can oxidize to quinones under strong oxidizing agents (e.g., KMnO) .
- Nucleophilic substitution : Methoxy groups on the benzamide may undergo demethylation with BBr .
- Reduction : Catalytic hydrogenation (Pd/C, H) reduces the chromenone’s α,β-unsaturated ketone .
Q. How is its solubility profile optimized for in vitro assays?
Q. What preliminary biological activities are reported for similar chromenone derivatives?
Analogous compounds exhibit:
- Anticancer activity : Inhibition of topoisomerase II (IC 2–10 μM) .
- Anti-inflammatory effects : COX-2 suppression (40–60% at 10 μM) in macrophage models .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
- Catalyst optimization : Use Pd(PPh) in Suzuki couplings to enhance coupling efficiency (>85% yield) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining purity .
- Workflow table :
| Step | Reaction Type | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| 1 | Chromenone formation | HSO/EtOH | 70–75 |
| 2 | Suzuki coupling | Pd(PPh)/DME | 80–85 |
| 3 | Amidation | EDCI/DMF | 65–70 |
Q. How to resolve contradictions in reported bioactivity data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) to confirm IC consistency .
- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions .
- Metabolite analysis : LC-MS/MS to rule out degradation products influencing activity .
Q. What in silico strategies predict target interactions?
- Molecular docking : Use AutoDock Vina to model binding to COX-2 or topoisomerase II .
- Pharmacophore mapping : Identify critical H-bond acceptors (methoxy groups) and hydrophobic pockets (isopropylphenyl) .
- ADMET prediction : SwissADME evaluates bioavailability and CYP450 interactions .
Q. How to design toxicity and safety protocols for in vivo studies?
Q. What environmental fate studies are needed for disposal compliance?
- Biodegradation : OECD 301F test to assess microbial breakdown in wastewater .
- Ecotoxicity : Daphnia magna (48h LC) and algae growth inhibition .
- Adsorption studies : Soil column experiments to evaluate leaching potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
